Lipophilicity (XLogP3-AA) Comparison: Target vs. 4-Carboxylic Acid Regioisomer
The target compound, 1-methyl-3-(oxan-4-yl)-1H-pyrazole-5-carboxylic acid, exhibits a computed XLogP3-AA value of 0.5, which is 0.3 log units higher than its 4-carboxylic acid regioisomer (1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid, CAS 1619991-95-5) with a value of 0.2 [1]. This difference in lipophilicity is derived from PubChem-computed properties using the same XLogP3 algorithm [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | 1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid: 0.2 |
| Quantified Difference | Δ = +0.3 log units (target more lipophilic) |
| Conditions | PubChem XLogP3 3.0 computed descriptor |
Why This Matters
The +0.3 log unit difference in XLogP3-AA translates to a measurable difference in partition coefficient, impacting solubility, permeability, and retention time in reverse-phase chromatography, which directly affects both synthetic handling and potential biological distribution.
- [1] PubChem. XLogP3-AA computed property for 1-Methyl-3-(oxan-4-YL)-1H-pyrazole-5-carboxylic acid (CID 83702839, 0.5) and 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid (CID 84121620, 0.2). View Source
